molecular formula C13H21N3 B2455778 Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine CAS No. 626209-23-2

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine

Cat. No.: B2455778
CAS No.: 626209-23-2
M. Wt: 219.332
InChI Key: PNJMXWRDRVOQKU-UHFFFAOYSA-N
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Description

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine is a chemical compound with the molecular formula C13H21N3 It is characterized by the presence of a cyclohexene ring, an imidazole ring, and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction between 1,3-butadiene and ethylene.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction using imidazole and an appropriate leaving group on the propyl chain.

    Formation of the Propylamine Chain: The propylamine chain can be synthesized by the reduction of a nitrile or by the reductive amination of a propyl aldehyde.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or platinum, may be employed to facilitate the hydrogenation and reduction steps.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexene or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: this compound can be oxidized to form cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-ketone or cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-carboxylic acid.

    Reduction: Reduction can yield cyclohex-3-enylmethyl-(3-imidazoline-1-yl-propyl)-amine.

    Substitution: Substitution reactions can produce derivatives with various functional groups, such as this compound derivatives with alkyl, aryl, or sulfonate groups.

Scientific Research Applications

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Cyclohex-3-enylmethyl-(3-imidazol-1-yl-propyl)-amine can be compared with similar compounds such as:

    Cyclohex-3-enylmethyl-(3-pyridyl-propyl)-amine: This compound has a pyridine ring instead of an imidazole ring, which may result in different biological activities and chemical reactivity.

    Cyclohex-3-enylmethyl-(3-thiazolyl-propyl)-amine: The presence of a thiazole ring can impart different electronic properties and reactivity compared to the imidazole ring.

    Cyclohex-3-enylmethyl-(3-pyrazolyl-propyl)-amine: The pyrazole ring can lead to variations in the compound’s interaction with biological targets and its overall stability.

This compound is unique due to its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-3-imidazol-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-5-13(6-3-1)11-14-7-4-9-16-10-8-15-12-16/h1-2,8,10,12-14H,3-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJMXWRDRVOQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CNCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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